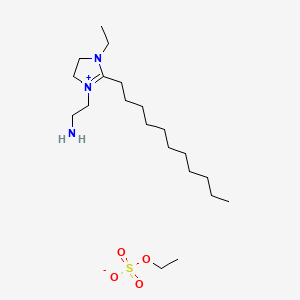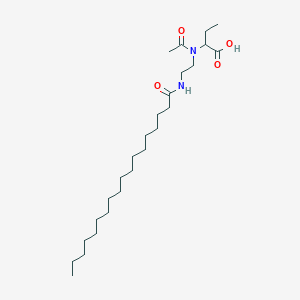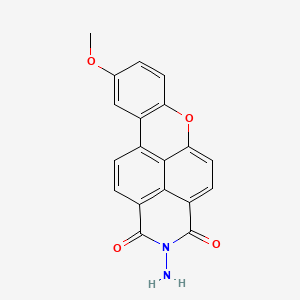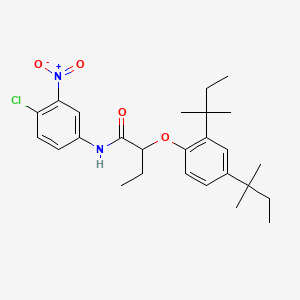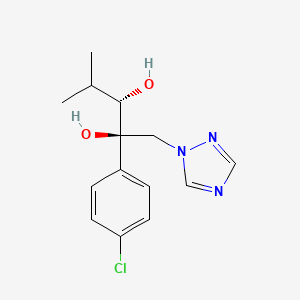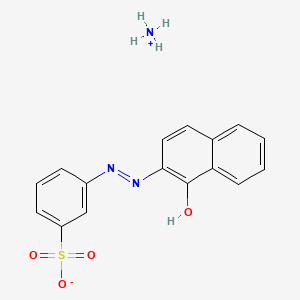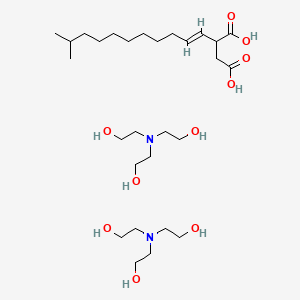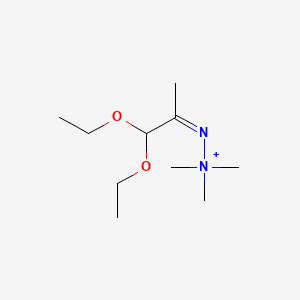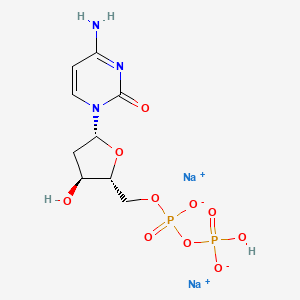
Octadecyl 2-methyl-3-(tridecylthio)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl 2-methyl-3-(tridecylthio)propionate: is an organic compound with the molecular formula C35H70O2S It is a long-chain ester that features both an octadecyl group and a tridecylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl 2-methyl-3-(tridecylthio)propionate typically involves the esterification of 2-methyl-3-(tridecylthio)propanoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octadecyl 2-methyl-3-(tridecylthio)propionate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tridecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or thioesters.
Aplicaciones Científicas De Investigación
Octadecyl 2-methyl-3-(tridecylthio)propionate has several scientific research applications:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Investigated for its potential as a bioactive compound in cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, coatings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of octadecyl 2-methyl-3-(tridecylthio)propionate involves its interaction with lipid membranes due to its amphiphilic structure. The octadecyl group interacts with the hydrophobic core of lipid bilayers, while the ester and tridecylthio groups can participate in various chemical interactions. This compound can modulate membrane fluidity and permeability, making it useful in applications such as drug delivery and membrane studies.
Comparación Con Compuestos Similares
Similar Compounds
- Octadecyl 2-methyl-3-(dodecylthio)propionate
- Octadecyl 2-methyl-3-(hexadecylthio)propionate
- Octadecyl 2-methyl-3-(octylthio)propionate
Uniqueness
Octadecyl 2-methyl-3-(tridecylthio)propionate is unique due to its specific combination of long-chain alkyl groups and a thioester functionality. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and specific reactivity, which are not observed in similar compounds with shorter or different alkyl chains.
Propiedades
Número CAS |
36994-36-2 |
|---|---|
Fórmula molecular |
C35H70O2S |
Peso molecular |
555.0 g/mol |
Nombre IUPAC |
octadecyl 2-methyl-3-tridecylsulfanylpropanoate |
InChI |
InChI=1S/C35H70O2S/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-37-35(36)34(3)33-38-32-30-28-26-24-22-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
Clave InChI |
CUFPJSAZAYYDAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)CSCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


